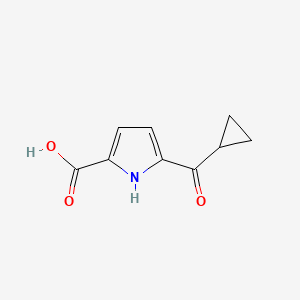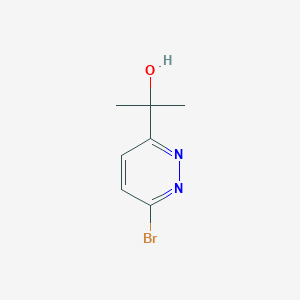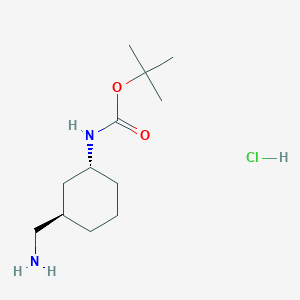
3-Methyl-1,5-dioxacycloundecane-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5-dioxacycloundecane-6,11-dione is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a solid crystalline substance that belongs to the class of organic peroxides, characterized by a six-membered ring structure containing two carbonyl groups .
Preparation Methods
The synthesis of 3-Methyl-1,5-dioxacycloundecane-6,11-dione typically follows the general synthetic routes for organic peroxides. One common method involves the reaction of suitable precursors under controlled conditions to form the desired compound . The specific reaction conditions and reagents used can vary, but the process generally requires careful handling due to the reactive nature of organic peroxides . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional safety measures to handle the compound’s reactivity .
Chemical Reactions Analysis
3-Methyl-1,5-dioxacycloundecane-6,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized products, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Methyl-1,5-dioxacycloundecane-6,11-dione has several scientific research applications across various fields. In chemistry, it is used as an oxidizing agent in organic synthesis reactions . In biology and medicine, it may be studied for its potential effects on biological systems and its interactions with biomolecules . In industry, it can be utilized in the production of other chemicals and materials, leveraging its reactive properties .
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-dioxacycloundecane-6,11-dione involves its ability to act as an oxidizing agent. It can interact with various molecular targets, leading to the oxidation of specific functional groups in target molecules . The pathways involved in these reactions depend on the specific context and the nature of the target molecules .
Comparison with Similar Compounds
3-Methyl-1,5-dioxacycloundecane-6,11-dione can be compared with other similar compounds, such as 3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione . While both compounds share a similar ring structure and functional groups, their reactivity and specific applications may differ due to variations in their molecular structures . Other similar compounds include various organic peroxides with different substituents on the ring structure .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-methyl-1,5-dioxacycloundecane-6,11-dione |
InChI |
InChI=1S/C10H16O4/c1-8-6-13-9(11)4-2-3-5-10(12)14-7-8/h8H,2-7H2,1H3 |
InChI Key |
FAXGGGOODQWKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=O)CCCCC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 7'-bromo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B12329763.png)



![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)





